molecular formula C21H22NO3P B14611574 Dibenzyl benzylphosphoramidate CAS No. 56883-97-7

Dibenzyl benzylphosphoramidate

Cat. No.: B14611574
CAS No.: 56883-97-7
M. Wt: 367.4 g/mol
InChI Key: KACDMMDAWRUYBT-UHFFFAOYSA-N
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Description

Dibenzyl benzylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond This compound belongs to the class of phosphoramidates, which are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing dibenzyl benzylphosphoramidate is the Atherton–Todd reaction. This reaction involves the reaction of dibenzyl phosphite with a primary amine in the presence of carbon tetrachloride. The reaction conditions typically include a base and carbon tetrachloride as the solvent . The reaction proceeds through the formation of an intermediate, which then reacts with the amine to form the desired phosphoramidate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Atherton–Todd reaction. This involves optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl benzylphosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates. These products have diverse applications in organic synthesis and materials science.

Scientific Research Applications

Dibenzyl benzylphosphoramidate has several scientific research applications:

Mechanism of Action

The mechanism of action of dibenzyl benzylphosphoramidate involves its interaction with molecular targets through the P-N bond. This bond can participate in various biochemical pathways, including enzyme inhibition and signal transduction. The compound’s ability to form stable complexes with metal ions and other biomolecules contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl benzylphosphoramidate is unique due to its synthetic versatility and stability Unlike other phosphoramidates, it can undergo a wide range of chemical reactions, making it a valuable reagent in organic synthesis

Properties

CAS No.

56883-97-7

Molecular Formula

C21H22NO3P

Molecular Weight

367.4 g/mol

IUPAC Name

N-bis(phenylmethoxy)phosphoryl-1-phenylmethanamine

InChI

InChI=1S/C21H22NO3P/c23-26(22-16-19-10-4-1-5-11-19,24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15H,16-18H2,(H,22,23)

InChI Key

KACDMMDAWRUYBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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